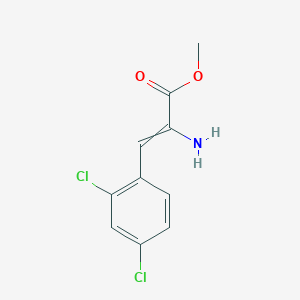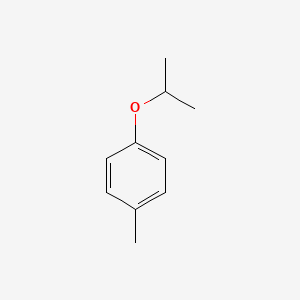
Ethyl 3-imino-3-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Imino-3-(metilamino)propanoato de etilo es un compuesto químico con la fórmula molecular C6H12N2O2. Es conocido por sus aplicaciones en diversos campos, incluyendo química, biología y medicina. Este compuesto se caracteriza por la presencia de grupos tanto imino como metilamino, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Imino-3-(metilamino)propanoato de etilo típicamente involucra múltiples pasos. Un método común comienza con la reacción del 3-(metilamino)propanoato de etilo con un reactivo adecuado para introducir el grupo imino. Este proceso a menudo requiere condiciones de reacción específicas, como temperatura y pH controlados, para asegurar que se obtenga el producto deseado .
Métodos de producción industrial
En entornos industriales, la producción del 3-Imino-3-(metilamino)propanoato de etilo puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de equipos y técnicas avanzadas, como reactores de flujo continuo, puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Imino-3-(metilamino)propanoato de etilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: El compuesto se puede reducir para formar diferentes derivados, a menudo utilizando agentes reductores como hidrógeno o hidruros metálicos.
Sustitución: Los grupos imino y metilamino se pueden sustituir con otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, juegan un papel crucial en la determinación del resultado de estas reacciones .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de imina, mientras que la reducción puede producir derivados de amina. Las reacciones de sustitución pueden conducir a una amplia gama de compuestos funcionalizados .
Aplicaciones en investigación científica
El 3-Imino-3-(metilamino)propanoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, como la inhibición enzimática y las propiedades antimicrobianas.
Medicina: La investigación ha explorado su potencial como agente terapéutico para tratar ciertas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en la producción de productos químicos especiales y materiales con propiedades específicas.
Aplicaciones Científicas De Investigación
Ethyl 3-imino-3-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
El mecanismo de acción del 3-Imino-3-(metilamino)propanoato de etilo involucra su interacción con los objetivos moleculares, como las enzimas y los receptores. Los grupos imino y metilamino juegan un papel clave en la unión a estos objetivos, modulando su actividad y llevando a diversos efectos biológicos. Las vías específicas involucradas dependen del contexto de su aplicación, como la inhibición enzimática o la activación del receptor .
Comparación Con Compuestos Similares
Compuestos similares
3-(Metilamino)propanoato de etilo: Carece del grupo imino, lo que da como resultado diferentes propiedades químicas y reactividad.
3-Amino-3-(metilamino)propanoato de etilo: Contiene un grupo amino adicional, lo que puede alterar su actividad biológica y comportamiento químico.
3-(Dimetilamino)propanoato de etilo: Presenta un grupo dimetilamino en lugar del grupo imino, lo que lleva a propiedades distintas.
Unicidad
El 3-Imino-3-(metilamino)propanoato de etilo es único debido a la presencia de grupos tanto imino como metilamino, que confieren propiedades químicas y biológicas específicas. Esta doble funcionalidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
ethyl 3-amino-3-methyliminopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-3-10-6(9)4-5(7)8-2/h3-4H2,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGHINHPPHGAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)




![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)



![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
